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molecular formula C6H4Br2OS B079183 2-Bromo-1-(5-bromothiophen-2-yl)ethanone CAS No. 10531-44-9

2-Bromo-1-(5-bromothiophen-2-yl)ethanone

Cat. No. B079183
M. Wt: 283.97 g/mol
InChI Key: OZBXRAVUJGCRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05905088

Procedure details

A solution of bromine (2.9 ml, 56.5 mmol) in 30 ml of CH2Cl2 was added dropwise to a solution of 2-acetyl-5-bromothiophene (10 g, 49 mmol), dioxane (55 ml) and ethyl ether (55 ml). The stirring was continued for 1 h and then the reaction medium was poured into a water/ice mixture and extracted with ethyl ether. The organic phase was washed twice with water, dried over magnesium sulfate and concentrated in a rotary evaporator under vacuum.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:6]1[S:7][C:8]([Br:11])=[CH:9][CH:10]=1)(=[O:5])[CH3:4].O1CCOCC1.C(OCC)C>C(Cl)Cl>[Br:1][CH2:4][C:3]([C:6]1[S:7][C:8]([Br:11])=[CH:9][CH:10]=1)=[O:5]

Inputs

Step One
Name
Quantity
2.9 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C=1SC(=CC1)Br
Name
Quantity
55 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
The organic phase was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrCC(=O)C=1SC(=CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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